N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide (RN: 1021263-52-4) is a thiazolo[4,5-d]pyrimidine derivative featuring a fused bicyclic core with sulfur atoms at positions 2 and 5. Key substituents include a 4-ethoxyphenyl group at position 3, a methyl group at position 6, and a benzyl acetamide moiety linked via a sulfanyl bridge at position 5 . Characterization methods such as $^1$H NMR, IR spectroscopy, and mass spectrometry are standard for confirming structural integrity in related compounds .
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c1-3-30-17-11-9-16(10-12-17)27-20-19(33-23(27)31)21(29)26(2)22(25-20)32-14-18(28)24-13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFAEYQXELIUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the benzyl and ethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and ethoxyphenyl isothiocyanate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s [1,3]thiazolo[4,5-d]pyrimidine core distinguishes it from other fused heterocycles:
- Thiazolo[3,2-a]pyrimidines: Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a sulfur-containing bicyclic system but differs in ring fusion (positions 3,2-a vs. 4,5-d) and substituents (carboxybenzylidene vs. ethoxyphenyl).
- Thiazolidin-3-yl Derivatives: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide () replace the fused pyrimidine with a monocyclic thiazolidinone, reducing ring strain and altering solubility profiles .
Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
- Lipophilicity : The 4-ethoxyphenyl group in the target compound likely enhances hydrophobic interactions compared to polar carboxybenzylidene or ester groups .
- Synthetic Complexity: Fused thiazolo-pyrimidines (e.g., ) require multi-step syntheses, whereas monocyclic thiazolidinones () are simpler to functionalize .
Biological Activity
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes findings from diverse studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiazolo-pyrimidine core with several functional groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
Antioxidant Activity
Recent studies have demonstrated the antioxidant potential of similar compounds in the N-benzyl series. For instance, derivatives of benzyl-containing triazoles exhibited significant DPPH radical scavenging activity, with some compounds showing over 90% inhibition at specific concentrations. This suggests that the thiazolo-pyrimidine framework may similarly enhance antioxidant properties through radical scavenging mechanisms .
Anticancer Properties
Research indicates that thiazolo-pyrimidine derivatives can exhibit anticancer activity. In vitro studies on various cancer cell lines (e.g., HT29 and DU145) have shown that these compounds can significantly reduce cell viability. The MTT assay results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 10 |
| Compound B | DU145 | 15 |
| N-benzyl derivative | HT29 | 8 |
Anti-inflammatory Activity
Compounds similar to N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene]} have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes and lipoxygenases (LOX). For example, one study found that a related compound displayed an IC50 value of 10 µM against LOX, suggesting significant anti-inflammatory potential .
The biological activities of N-benzyl derivatives are often attributed to their ability to interact with specific molecular targets:
- Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
- Enzyme Inhibition : Compounds can inhibit enzymes involved in inflammatory pathways (e.g., COX and LOX), reducing the production of pro-inflammatory cytokines.
- Cell Cycle Arrest : Some thiazolo-pyrimidine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of thiazolo-pyrimidine derivatives:
- Study on HT29 Cells : A derivative exhibited a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model in Rats : Administration of a related compound led to reduced paw edema in a carrageenan-induced inflammation model.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the thiazolo-pyrimidine core and acetamide substituents. Aromatic protons from the 4-ethoxyphenyl group appear as distinct doublets (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 568.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
How can computational methods guide the design of derivatives of this compound with enhanced bioactivity?
Q. Advanced
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases, antimicrobial targets) using AutoDock Vina to predict binding affinities .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution at the sulfanylidene moiety .
- QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity using partial least squares regression .
What strategies resolve contradictions in crystallographic data during structure determination of this compound?
Q. Advanced
- Multi-Software Validation : Refine X-ray data with SHELXL and cross-validate using Olex2 or PLATON to address disorder in the benzyl group .
- Twinned Data Handling : Apply TwinRotMat in SHELXL for pseudo-merohedral twinning corrections .
- Spectroscopic Cross-Check : Compare experimental C=O stretching frequencies (IR: 1680–1720 cm<sup>−1</sup>) with DFT-optimized structures .
What are common side reactions during the synthesis of this compound, and how can they be mitigated?
Q. Intermediate
- Thiol Oxidation : The sulfanyl group may oxidize to sulfoxide/sulfone. Mitigate by conducting thiolation under nitrogen and adding radical scavengers (e.g., BHT) .
- Amide Hydrolysis : Acidic/basic conditions degrade the acetamide. Use pH-neutral buffers and avoid prolonged stirring .
- Byproduct Formation : Monitor dimerization via LC-MS and optimize stoichiometry (e.g., 1.2:1 reagent ratio) .
How do non-covalent interactions influence the supramolecular assembly of this compound in the solid state?
Q. Advanced
- Hydrogen Bonding : The sulfanylidene group participates in S···H-N interactions (2.8–3.2 Å), stabilizing crystal packing .
- π-Stacking : Face-to-face stacking (3.4–3.8 Å) between benzyl and pyrimidine rings enhances thermal stability .
- Halogen Bonding : Ethoxy groups engage in C-O···π interactions, analyzed via Hirshfeld surfaces .
What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
Q. Intermediate
- Enzyme Inhibition : Test kinase inhibition using ADP-Glo™ assays (IC50 determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices .
How can flow chemistry improve the scalability and reproducibility of this compound’s synthesis?
Q. Advanced
- Continuous Flow Setup : Use microreactors for thiolation steps, reducing reaction time from hours to minutes .
- Parameter Control : Maintain residence time (2–5 min) and temperature (±1°C) via PID controllers .
- In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
